molecular formula C18H20N2O4 B268743 4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Katalognummer B268743
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: FRGILXHOITVNQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. Sorafenib has been shown to inhibit the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.

Wirkmechanismus

Sorafenib inhibits the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR. Raf kinase is involved in the MAPK/ERK signaling pathway, which is important for cell proliferation and survival. VEGFR and PDGFR are involved in angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to growing tumors. By inhibiting these protein kinases, Sorafenib can slow down tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is programmed cell death, in cancer cells. It can also inhibit tumor cell proliferation and angiogenesis. Sorafenib has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its therapeutic potential in cancer treatment, which provides a wealth of information for researchers. However, Sorafenib also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in some experiments. It can also have off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for Sorafenib research. One direction is to study the combination of Sorafenib with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the use of Sorafenib in other types of cancer, such as breast cancer and lung cancer. It may also be possible to develop new derivatives of Sorafenib that have improved therapeutic properties. Finally, it may be possible to develop new inhibitors that target the same protein kinases as Sorafenib but with different mechanisms of action.

Synthesemethoden

Sorafenib is a synthetic molecule that was first developed by Bayer Pharmaceuticals. The synthesis of Sorafenib involves several steps, including the reaction of 4-aminophenol with 4-nitrobenzoic acid to form 4-nitrophenyl-4-aminophenol. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2-methoxyethyl isocyanate to form the carbamate derivative. The final step involves the reaction of the carbamate derivative with 4-(4-aminophenyl)butyric acid to form Sorafenib.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Eigenschaften

Produktname

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molekularformel

C18H20N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

4-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-12-11-19-17(21)13-3-7-15(8-4-13)20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

FRGILXHOITVNQH-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Kanonische SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.